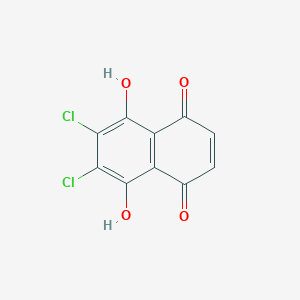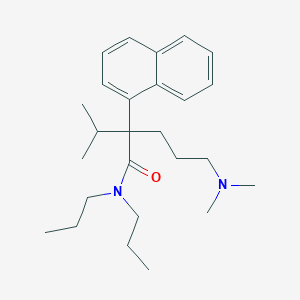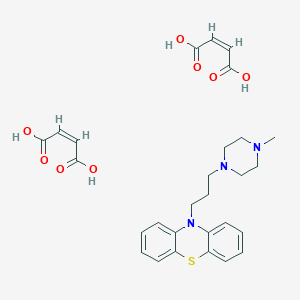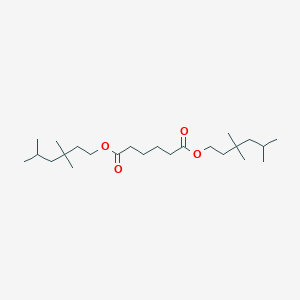
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
Übersicht
Beschreibung
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone is a naphthoquinone where the hydrogens at positions 5 and 8 are replaced by hydroxy groups . It has a molecular formula of C10H4Cl2O4 and a molecular weight of 259.04 . It is used as a seed disinfectant, in textiles, as an organic catalyst, as a chemical intermediate, as an additive in dye binders, and as an antifouling agent .
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone is represented by the SMILES stringOc1ccc(O)c2C(=O)C(Cl)=C(Cl)C(=O)c12 . This indicates that it has a naphthoquinone core with hydroxy groups at positions 5 and 8 and chlorine atoms at positions 2 and 3. Physical And Chemical Properties Analysis
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone is a solid at 20°C . It has a melting point of 197.0 to 201.0°C . It appears as an orange to brown to dark red powder or crystal .Wissenschaftliche Forschungsanwendungen
Seed Disinfectant
This compound is used as a seed disinfectant . It helps in protecting the seeds from various diseases and pests, ensuring healthy growth of the plant.
Textile Industry
In the textile industry, it is used for dyeing and printing . It provides a wide range of colors and is known for its excellent color fastness properties.
Organic Catalyst
It serves as an organic catalyst in various chemical reactions . It speeds up the reaction rate without getting consumed in the process.
Chemical Intermediate
This compound is used as a chemical intermediate in the synthesis of various other chemicals . It plays a crucial role in the production of many industrial chemicals.
Additive in Dye Binders
It is used as an additive in dye binders . It helps in improving the binding of the dye to the fabric, enhancing the durability of the color.
Antifouling Agent
It is used as an antifouling agent . It prevents the growth of fouling organisms such as barnacles and algae on submerged surfaces.
Control of Blue-Green Algae
This compound is used to control blue-green algae in ponds, lakes, and swimming pools . It helps in maintaining the ecological balance of the water bodies.
Catalyst for 3,3-Dichloro Benzine Production
It is an important catalyst used in the production of 3,3-Dichloro benzine . This shows its importance in the field of industrial chemistry.
Wirkmechanismus
Target of Action
The primary target of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone is the insulin receptor (IR) . The compound acts as a selective activator of this receptor, which plays a crucial role in regulating glucose metabolism in the body .
Mode of Action
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone binds directly to the kinase domain of the insulin receptor . This binding induces the phosphorylation of Akt and ERK, two proteins involved in intracellular signaling pathways .
Biochemical Pathways
The activation of the insulin receptor by 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone affects several biochemical pathways. The phosphorylation of Akt and ERK can lead to the activation of various downstream signaling pathways, including those involved in glucose uptake and metabolism .
Pharmacokinetics
Its ability to improve glucose uptake in adipocytes suggests that it may have good bioavailability .
Result of Action
The activation of the insulin receptor by 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone results in improved glucose uptake in adipocytes . This can lead to a decrease in blood glucose levels, producing an oral hypoglycemic effect. This effect has been observed in both wild-type and diabetic mouse models .
Action Environment
The action, efficacy, and stability of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone can be influenced by various environmental factors. For instance, the compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Therefore, care must be taken to prevent its release into the environment.
Safety and Hazards
Eigenschaften
IUPAC Name |
6,7-dichloro-5,8-dihydroxynaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAVXUQFBGHURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)C(=C(C(=C2O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | |
CAS RN |
14918-69-5 | |
| Record name | 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















